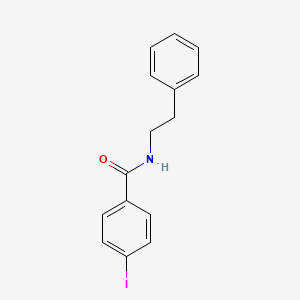

4-iodo-N-phenethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the introduction of N-phenyl substituents to aromatic amine precursors, leading to enhanced fluorescence and changes in the photochemical behavior. For example, the synthesis and structural analysis of 4-aminostilbenes with N-phenyl substitutions have shown significant alterations in their ground-state geometry, absorption and fluorescence spectra, and excited-state behavior due to the introduction of N-phenyl substituents (Yang, Chiou, & Liau, 2002).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds reveal the importance of specific substitutions on the aromatic ring. For instance, the crystal structure analysis of compounds like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has provided insights into their structure-property relationships and potential biological activities (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

The chemical reactivity of iodinated compounds, including those similar to "4-iodo-N-phenethylbenzamide," showcases a range of interesting reactions. For example, iodomethylates of N,N-dimethylthiobenzamide react with various nucleophiles, demonstrating the versatile chemical reactivity of iodinated amides (Mukaiyama, Yamaguchi, & Nohira, 1965).

Physical Properties Analysis

The physical properties of iodinated benzamides, such as solubility, crystal structure, and thermal stability, are crucial for understanding their potential applications. For example, the synthesis and characterization of 4-iodo-3-nitrobenzamide and its reduction to 4-iodo-3-nitrosobenzamide highlight the importance of molecular modifications in altering physical properties and enhancing biological activity (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, such as their ability to undergo oxidative coupling or participate in catalytic processes, are fundamental to their utility in synthetic chemistry. For instance, iodine-catalyzed oxidative synthesis demonstrates the potential for creating diverse organic structures through simple and efficient methodologies (Mohammed, Vishwakarma, & Bharate, 2015).

科学的研究の応用

Catalytic Applications

4-Iodo-N-phenethylbenzamide and its derivatives have been studied for their potential in catalysis. A closely related compound, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, has shown high reactivity and easy separability as a catalyst in the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, surpassing the reactivity of its analogous compounds (Yakura, Fujiwara, Nishi, Nishimura, & Nambu, 2018).

Chemotherapeutic Activity

Some derivatives of this compound have been explored for their potential chemotherapeutic activities. Specifically, 4-iodo-3-nitrobenzamide, a related compound, was found to be effective in killing tumor cells in culture, suggesting potential applications in cancer therapy (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Crystal Engineering

In the field of crystal engineering, derivatives of this compound, such as 4-iodobenzamide, have been utilized. These compounds are involved in the formation of molecular tapes mediated via hydrogen bonds and halogen bonds, contributing to the development of new materials with specific structural and functional properties (Saha, Nangia, & Jaskólski, 2005).

Nuclear Medicine Applications

In the context of nuclear medicine, iodine-131 labeled derivatives of phenylalkylamines, which are structurally related to this compound, have been synthesized for potential use in brain mapping with SPECT technology. This application underlines the importance of these compounds in diagnostic imaging (Sintas & Vitale, 1998).

Sigma Receptor Imaging

Another medical application is in sigma receptor imaging. A study using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound structurally similar to this compound) demonstrated potential in visualizing primary breast tumors in humans, leveraging the binding of benzamides to sigma receptors overexpressed in breast cancer cells (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

将来の方向性

While specific future directions for 4-iodo-N-phenethylbenzamide are not mentioned, there are ongoing advancements in the synthesis and reactivity of related compounds. For instance, recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

作用機序

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes such as alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These enzymes play crucial roles in metabolic processes.

Result of Action

A study on a similar compound, 25i-nbome, suggests that multiple injections induce tolerance to hallucinogenic activity and produce alterations in neurotransmission . The effects on short-term memory, locomotor function, and anxiety seem to be the result of complex interactions between neurotransmitter pathways .

特性

IUPAC Name |

4-iodo-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXAEPHSVQCELP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)

![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)

![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)

![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)

![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)

![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)